molecular formula C14H8BrClN4O4S B2760680 N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide CAS No. 2094666-55-2

N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide

Cat. No. B2760680
CAS RN: 2094666-55-2
M. Wt: 443.66
InChI Key: JWBTYMPOKBFEBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a potent inhibitor of a specific protein kinase, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide is a potent inhibitor of a specific protein kinase known as cyclin-dependent kinase 7 (CDK7). CDK7 plays a crucial role in the regulation of cell cycle progression and transcriptional regulation. Inhibition of CDK7 by this compound leads to the suppression of cell growth and proliferation, making it a promising candidate for the treatment of various diseases.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-cancer activity in various cancer cell lines. In addition to its anti-cancer activity, this compound has also been shown to exhibit anti-inflammatory and neuroprotective effects. These effects are believed to be mediated through the inhibition of CDK7 and the downstream signaling pathways.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide is its high potency and specificity towards CDK7. This makes it an ideal candidate for studying the role of CDK7 in various disease models. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide. One of the areas that require further investigation is the potential use of this compound in combination with other anti-cancer agents. Another area of interest is the development of more potent and selective CDK7 inhibitors based on the structure of this compound. Finally, the potential use of this compound in the treatment of neurodegenerative disorders requires further investigation.
Conclusion
This compound is a potent inhibitor of CDK7, making it a promising candidate for the treatment of various diseases. This compound has been extensively studied for its potential applications in medicinal chemistry, and several studies have been conducted to investigate its therapeutic potential in various disease models. While there are some limitations to the use of this compound, its high potency and specificity towards CDK7 make it an ideal candidate for studying the role of CDK7 in various disease models.

Synthesis Methods

The synthesis of N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide involves a multi-step process that requires specific reagents and conditions. The synthesis starts with the preparation of 5-bromo-6-chloropyridin-3-amine, which is then reacted with p-toluenesulfonyl chloride to obtain 5-bromo-6-chloropyridin-3-ylsulfonyl chloride. The sulfonyl chloride is then reacted with 4-(1,2,4-oxadiazol-3-yl)benzoyl chloride in the presence of a base to obtain the final product, this compound.

Scientific Research Applications

N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide has been extensively studied for its potential applications in medicinal chemistry. This compound is a potent inhibitor of a specific protein kinase, making it a promising candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In recent years, several studies have been conducted to investigate the therapeutic potential of this compound in various disease models.

properties

IUPAC Name

N-(5-bromo-6-chloropyridin-3-yl)sulfonyl-4-(1,2,4-oxadiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN4O4S/c15-11-5-10(6-17-12(11)16)25(22,23)20-14(21)9-3-1-8(2-4-9)13-18-7-24-19-13/h1-7H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBTYMPOKBFEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=N2)C(=O)NS(=O)(=O)C3=CC(=C(N=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.